2-Ethylhexyl cyanoacetate

Beschreibung

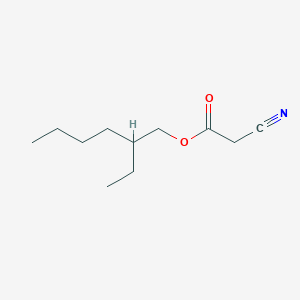

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethylhexyl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044378 | |

| Record name | 2-Ethylhexyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13361-34-7 | |

| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13361-34-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl cyanoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Cyanoacetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl cyanoacetate is a versatile and highly valuable building block in organic synthesis.[1] This clear, colorless to light yellow liquid is characterized by a unique molecular architecture featuring a cyano group, an ester, and a branched alkyl chain. This combination of functional groups, particularly the activated methylene group situated between the electron-withdrawing cyano and carbonyl moieties, makes it a potent reagent for the formation of new carbon-carbon bonds.[1] Its 2-ethylhexyl chain imparts increased solubility in organic solvents and lower volatility compared to its shorter-chain analogs, which enhances its handling and reaction characteristics in various experimental settings.[1] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, with a focus on its utility in pharmaceutical and materials science research.

Chemical Structure and Properties

This compound is an organic ester with the chemical formula C₁₁H₁₉NO₂.[2] Its structure is characterized by a cyanoacetic acid backbone esterified with a 2-ethylhexyl alcohol.

Molecular Structure:

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, combine cyanoacetic acid (1.0 eq), 2-ethylhexanol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and a suitable solvent such as toluene.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product is then purified by vacuum distillation (130-140 °C at 1.5 mbar) to yield pure this compound. [1]

Key Applications in Research and Development

The reactivity of the activated methylene group makes this compound a cornerstone in various synthetic transformations, most notably the Knoevenagel condensation.

The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. [3]this compound is an excellent substrate for this reaction due to the acidity of the α-protons. The reaction is typically catalyzed by a weak base, such as an amine. [3] Mechanism of the Knoevenagel Condensation:

Caption: Mechanism of the Knoevenagel condensation.

-

Enolate Formation: A weak base removes a proton from the active methylene group of this compound, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by water (formed in the initial deprotonation step or present in the reaction mixture) to give a β-hydroxy intermediate.

-

Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). [2]While many synthetic pathways utilize the more common ethyl cyanoacetate, the principles are directly applicable to its 2-ethylhexyl counterpart, which can be used to impart specific solubility and pharmacokinetic properties to the final drug molecule. [1]

-

Etravirine Synthesis: Although various synthetic routes exist for the non-nucleoside reverse transcriptase inhibitor etravirine, some patented methods involve intermediates that can be derived from cyanoacetate esters. [4][5]The core pyrimidine structure of etravirine can be constructed using building blocks derived from cyanoacetic acid derivatives. [6][7]

Applications in Materials Science

-

Sunscreens: A prominent application of this compound is in the synthesis of the UV filter octocrylene. [8]Octocrylene is produced through the Knoevenagel condensation of this compound with benzophenone. [8][9]The resulting molecule effectively absorbs UVB and short-wave UVA radiation. [8]* Polymers and Adhesives: this compound is used in the production of octyl cyanoacrylate-based polymers, which are investigated for their adhesive and sealing properties. [1]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. [10]It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [10]Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. [10]In case of contact, immediately flush the affected area with plenty of water. [10]

Conclusion

This compound is a chemical of significant interest to researchers in both academia and industry. Its unique structural features, particularly the activated methylene group, make it a powerful tool for carbon-carbon bond formation through reactions like the Knoevenagel condensation. This versatility has led to its application in diverse fields, from the synthesis of life-saving pharmaceuticals to the production of everyday materials like sunscreens and adhesives. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for harnessing its full potential in the development of new and innovative chemical entities.

References

-

Octocrylene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2021). SciELO México. Retrieved from [Link]

-

Supporting Information. (2018). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound | CAS#:13361-34-7 | Chemsrc. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

- Process for the manufacture of substituted 2-cyano cinnamic esters. (2008). Google Patents.

-

Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. Retrieved from [Link]

-

Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

-

Development of a practical synthesis of etravirine via a microwave-promoted amination. (2018). BMC Chemistry. Retrieved from [Link]

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]

- Process for the production of etravirine. (n.d.). Google Patents.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

-

13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. (1977). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Studies in Mass Spectrometry. X.1 High-Resolution Mass Spectra of Cyanoacetates. Alkyl Migrations upon Electron Impact. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

- Novel process for the preparation of etravirine. (2012). Google Patents.

-

interpretation of two sample infrared spectra. (2023). YouTube. Retrieved from [Link]

-

Synthetic route and yield of etravirine. (n.d.). ResearchGate. Retrieved from [Link]

-

ethyl (1-phenylethylidene)cyanoacetate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine. Retrieved from [Link]

-

interpreting infra-red spectra. (n.d.). Chemguide. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

- Process for the synthesis of etravirine and its intermediates. (n.d.). Google Patents.

-

12.7: Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. US8653266B2 - Process for the production of etravirine - Google Patents [patents.google.com]

- 5. WO2012147104A1 - Novel process for the preparation of etravirine - Google Patents [patents.google.com]

- 6. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Octocrylene - Wikipedia [en.wikipedia.org]

- 9. Octocrylene synthesis - chemicalbook [chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-Depth Technical Guide to 2-Ethylhexyl Cyanoacetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethylhexyl cyanoacetate, a versatile building block in organic synthesis with significant applications in pharmaceutical and materials science research. We will delve into its chemical identity, physicochemical properties, synthesis, key reactions with mechanistic insights, and safe handling protocols, offering a valuable resource for scientists and drug development professionals.

Chemical Identity and Nomenclature

This compound is an organic compound that serves as a valuable intermediate in numerous chemical syntheses. Its unique structure, featuring an ester, a nitrile, and an active methylene group, makes it a highly reactive and versatile reagent.

The Chemical Abstracts Service (CAS) number for this compound is 13361-34-7 .[1][2][3][4]

Due to its widespread use across various industries, it is known by several synonyms. Understanding these is crucial for comprehensive literature and database searches.

Common Synonyms:

-

Acetic acid, cyano-, 2-ethylhexyl ester

-

2-Ethylhexyl 2-cyanoacetate

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage. The 2-ethylhexyl group imparts increased solubility in organic solvents and a lower volatility compared to its shorter-chain analogues, which can be advantageous in various reaction conditions.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₉NO₂ | [1][4] |

| Molecular Weight | 197.28 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.95 - 0.975 g/mL at 25 °C | [1][6] |

| Boiling Point | 150 °C at 11 mm Hg | [6][7] |

| Refractive Index (n20/D) | 1.4380 - 1.4420 | [1] |

| Storage Temperature | 0-8 °C or room temperature (sealed in dry conditions) | [1][3] |

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing this compound is the direct esterification of cyanoacetic acid with 2-ethylhexanol.[2] This reaction is typically acid-catalyzed and driven to completion by the removal of water, often through azeotropic distillation.

The choice of an acid catalyst is critical for achieving high yields and purity. Toluene sulfonic acid is a commonly used catalyst for this transformation.[1] The reaction equilibrium is shifted towards the product side by using an excess of 2-ethylhexanol and continuously removing the water byproduct.[2]

Caption: Synthesis of this compound via esterification.

Key Reactions and Mechanistic Insights: The Knoevenagel Condensation

The synthetic utility of this compound is largely attributed to its activated methylene group, which is flanked by two electron-withdrawing groups (the nitrile and the ester carbonyl). This makes the methylene protons acidic and readily removable by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile and is central to the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[2]

The Knoevenagel condensation involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone, typically catalyzed by a weak base like an amine.[5] The reaction proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product.[5]

Mechanism of the Knoevenagel Condensation:

-

Carbanion Formation: A base abstracts a proton from the α-carbon of this compound, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound.

-

Dehydration: The β-hydroxy compound undergoes base-induced dehydration (elimination of a water molecule) to form the final α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

Applications in Research and Drug Development

This compound is a valuable precursor for a wide range of organic molecules. The α,β-unsaturated products of the Knoevenagel condensation are themselves versatile intermediates for synthesizing more complex molecular architectures, including various heterocyclic compounds that are of significant interest in medicinal chemistry.[2] While many synthetic pathways utilize simpler analogs like ethyl cyanoacetate, the chemical principles are directly applicable to this compound, with the ethylhexyl group often enhancing solubility and modifying the physical properties of the final product.[2][6]

Key Applications:

-

Synthesis of Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceutical compounds.[1][2] For instance, cyanoacrylates, derived from Knoevenagel condensation, can be further transformed into biologically active scaffolds like pyrazoles, tetrazoles, and pyrimidine derivatives.

-

Agrochemical Synthesis: The compound is utilized in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides.[1][2]

-

Cosmetics and Personal Care: A notable application is in the synthesis of Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), a widely used UV absorber in sunscreens. This is achieved through a Knoevenagel condensation with benzophenone.

-

Polymers and Adhesives: It is used in the production of octyl cyanoacrylate-based polymers, which have applications as adhesives and sealants.[2]

Experimental Protocol: Synthesis of 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene)

The following is a representative experimental protocol for the Knoevenagel condensation of this compound with benzophenone, adapted from patent literature. This serves as a practical example of its application.

Materials:

-

This compound (EHCA)

-

Benzophenone (BP)

-

Ammonium acetate (catalyst)

-

Propionic acid

-

Heptane (solvent)

Procedure:

-

To a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser with a Dean-Stark trap, charge this compound, benzophenone, ammonium acetate, propionic acid, and heptane. A typical molar ratio of EHCA to BP is in the range of 0.7:1 to 0.8:1.

-

Heat the mixture to approximately 95 °C with stirring under reduced pressure (around 700 mbar) to maintain the reaction at reflux.

-

Azeotropically remove the water formed during the reaction using the Dean-Stark trap over a period of several hours. The organic phase from the trap can be returned to the reactor.

-

To maintain catalyst activity, additional portions of ammonium acetate can be added stepwise during the reaction.

-

Upon completion of the reaction (monitored by a suitable analytical technique such as GC or TLC), distill off the heptane and propionic acid under vacuum.

-

Further vacuum distillation can be employed to remove any unreacted starting materials.

-

The crude product can be purified by fractional distillation under high vacuum to yield 2-ethylhexyl 2-cyano-3,3-diphenylacrylate as a light-yellow liquid.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. This compound has associated hazards that must be understood and mitigated through proper laboratory practices.

Hazard Identification:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][8]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place. Recommended storage temperatures vary, so consult the supplier's safety data sheet (SDS).[1][3]

-

Spills: In case of a spill, absorb with an inert material and place in a suitable disposal container. Consult local regulations for proper disposal.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound for comprehensive safety information.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its utility, primarily driven by the reactivity of its active methylene group in the Knoevenagel condensation, allows for the efficient synthesis of a wide array of α,β-unsaturated compounds. These products serve as crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in designing and executing innovative synthetic strategies.

References

-

This compound - Chem-Impex . Chem-Impex International.

-

This compound | 13361-34-7 | TCI AMERICA . TCI Chemicals.

-

This compound | 13361-34-7 - Sigma-Aldrich . Sigma-Aldrich.

-

This compound | CAS 13361-34-7 | SCBT . Santa Cruz Biotechnology.

-

This compound | High-Purity Reagent | RUO - Benchchem . BenchChem.

-

This compound | C11H19NO2 | CID 96359 - PubChem . National Center for Biotechnology Information.

-

2-Ethylhexyl Cyanoacetate_Weifang Binhai Petro-Chem Co., Ltd. Weifang Binhai Petro-Chem Co., Ltd.

-

SAFETY DATA SHEET - TCI Chemicals . TCI Chemicals.

-

This compound | 13361-34-7 - ChemicalBook . ChemicalBook.

-

SAFETY DATA SHEET - AK Scientific, Inc. AK Scientific, Inc.

-

This compound | 13361-34-7 | Tokyo Chemical Industry Co., Ltd.(APAC) . Tokyo Chemical Industry Co., Ltd.

-

This compound CAS#: 13361-34-7 - ChemicalBook . ChemicalBook.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. 2-Ethylhexyl Cyanoacetate_Tiande Chemical [tdchem.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ETHYL 2-CYANO-2-PYRIDIN-3-YL-ACETATE synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

Synthesis of 2-Ethylhexyl cyanoacetate from cyanoacetic acid

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Cyanoacetate from Cyanoacetic Acid

This guide provides a comprehensive technical overview for the synthesis of this compound, a pivotal intermediate in the development of pharmaceuticals, agrochemicals, dyes, and polymer materials.[1][2] Esteemed for its activated methylene group, this versatile ester is a cornerstone for researchers and drug development professionals engaged in complex organic synthesis, particularly the Knoevenagel condensation.[1] The 2-ethylhexyl moiety imparts enhanced solubility in organic solvents and reduced volatility, making it a superior building block in medicinal chemistry and materials science.[1]

This document delves into the core chemical principles, offers a field-proven experimental protocol, and outlines the critical parameters governing the successful synthesis, purification, and handling of this compound.

The Core Reaction: Fischer-Speier Esterification

The industrial and laboratory synthesis of this compound is predominantly achieved through the direct acid-catalyzed esterification of cyanoacetic acid with 2-ethylhexanol.[1] This reaction is a classic example of Fischer-Speier esterification, a reversible process that requires strategic manipulation to achieve high yields.

The overall reaction is as follows:

NCCH₂COOH + CH₃(CH₂)₃CH(C₂H₅)CH₂OH ⇌ NCCH₂COOCH₂(C₂H₅)CH(CH₂)₃CH₃ + H₂O (Cyanoacetic Acid + 2-Ethylhexanol ⇌ this compound + Water)

Reaction Mechanism

Understanding the mechanism is fundamental to optimizing the reaction conditions. The acid catalyst plays a crucial role in activating the carbonyl group of cyanoacetic acid, rendering it more susceptible to nucleophilic attack by the alcohol.

The process unfolds in several equilibrium steps:

-

Protonation: The acid catalyst (e.g., H₂SO₄ or p-TSA) protonates the carbonyl oxygen of cyanoacetic acid, increasing its electrophilicity.[1]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 2-ethylhexanol attacks the protonated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Water Elimination: The protonated hydroxyl group leaves as a water molecule, a stable leaving group, forming a resonance-stabilized carbocation.

-

Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Diagram 1: Fischer Esterification Mechanism

Overcoming Equilibrium: The Role of Azeotropic Distillation

As a reversible reaction, the esterification is governed by Le Châtelier's principle. To maximize the yield of this compound, the water by-product must be continuously removed from the reaction mixture.[1] This is effectively achieved through azeotropic distillation. An organic solvent (often an excess of the reactant alcohol, 2-ethylhexanol, or an inert entrainer like toluene) forms a low-boiling azeotrope with water.[3] By heating the reaction to reflux, this azeotrope distills off, is condensed, and collected in a Dean-Stark apparatus, which separates the water and returns the organic solvent to the reaction flask.[4] This continuous removal of water drives the equilibrium to favor product formation.[1]

Critical Process Parameters and Optimization

Achieving a high yield (>90%) and purity (≥99%) of this compound hinges on the precise control of several key parameters.[1][2][5]

| Parameter | Recommended Range/Value | Causality and Field-Proven Insights |

| Reactant Molar Ratio | 1.1 to 1.8 moles of 2-Ethylhexanol per mole of Cyanoacetic Acid.[3] | An excess of 2-ethylhexanol shifts the reaction equilibrium towards the product side, increasing the conversion of the limiting reagent, cyanoacetic acid.[1][3] |

| Catalyst | p-Toluenesulfonic acid (p-TSA) or Sulfuric acid.[1][3][6] | Strong acids are required to effectively protonate the carboxylic acid, thereby accelerating the reaction rate.[1] p-TSA is often preferred for its ease of handling and lower potential for charring side reactions compared to concentrated sulfuric acid. |

| Catalyst Loading | 0.01 to 0.5 mol per mole of Cyanoacetic Acid.[3] A preferred range is 0.05 to 0.10 mol.[6] | While a higher catalyst concentration increases the reaction rate, excessive amounts can promote side reactions and complicate purification. The optimal loading balances reaction speed with selectivity. |

| Reaction Temperature | 110°C to 130°C.[4][5][6] | The temperature must be high enough to facilitate a reasonable reaction rate and allow for the azeotropic removal of water.[1] However, temperatures exceeding 140°C can lead to decomposition and the formation of by-products.[6][7] |

| Water Removal | Continuous azeotropic distillation using a Dean-Stark apparatus.[1][4] | This is the most critical factor for driving the reversible esterification to completion and achieving high yields.[1] |

| Purification Method | Fractional distillation under reduced pressure.[1][5] | The product has a high boiling point, making vacuum distillation necessary to prevent thermal decomposition during purification. This method effectively separates the pure ester from unreacted 2-ethylhexanol and the catalyst residue.[1] |

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound with a target yield of over 90%.

Diagram 2: Synthesis and Purification Workflow

Materials and Equipment

-

Reagents:

-

Cyanoacetic acid (≥99%)

-

2-Ethylhexanol (≥99%)[8]

-

p-Toluenesulfonic acid monohydrate (p-TSA) (≥98%)

-

-

Equipment:

-

1000 mL four-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Thermometer

-

Dean-Stark apparatus

-

Water condenser

-

Vacuum distillation setup (including a fractionating column, condenser, and collection flasks)

-

Vacuum pump

-

Step-by-Step Procedure

-

Reactor Charging: To a 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus topped with a condenser, add cyanoacetic acid (e.g., 187 g, 2.2 mol), 2-ethylhexanol (e.g., 440 g, 3.38 mol), and p-toluenesulfonic acid monohydrate (e.g., 1.2 g, 6.3 mmol).[4][5]

-

Azeotropic Esterification: Begin stirring and heat the mixture to reflux (approximately 110°C) under atmospheric pressure.[4][5] Water will begin to co-distill with 2-ethylhexanol and collect in the Dean-Stark trap. The upper organic layer from the trap should be returned to the reactor.[4]

-

Reaction Monitoring: Continue the reflux, allowing the reaction temperature to gradually rise to about 130°C.[4] The reaction is considered complete when water ceases to collect in the Dean-Stark trap (typically after several hours).

-

Cooling and Neutralization (Optional but Recommended): Cool the reaction mixture to below 50°C. The acidic catalyst can be neutralized by washing the organic layer with a dilute sodium bicarbonate solution, followed by water, to prevent product degradation during distillation. This step, however, requires subsequent separation and drying of the organic phase. A direct distillation is often performed in industrial settings.

-

Purification - Step 1 (Removal of Excess Alcohol): Transfer the crude reaction mixture to a distillation apparatus. Apply a vacuum and gently heat the flask. Distill off the excess 2-ethylhexanol at a kettle temperature of 130-140°C under a vacuum of 10-30 mbar.[1][5]

-

Purification - Step 2 (Product Distillation): Once the excess alcohol has been removed, increase the vacuum to approximately 1.5 mbar.[1][5] The pure this compound will distill at a temperature of 130-140°C.[1][5] Collect the colorless to light yellow liquid product in a pre-weighed flask.[2][5] A typical yield for this process is around 92%.[5]

Product Specifications and Safety

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 13361-34-7 | [2] |

| Molecular Formula | C₁₁H₁₉NO₂ | [2] |

| Molecular Weight | 197.27 g/mol | [9] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 150 °C at 11 mm Hg | [8][10] |

| Density | ~0.95 - 0.975 g/mL at 25 °C | [2][8] |

| Refractive Index | n20/D ≈ 1.438 - 1.442 | [2] |

| Purity | ≥99% (GC) is commercially available | [2] |

Safety and Handling

This compound is a chemical that requires careful handling in a professional laboratory setting.[11]

-

Hazards: The substance is classified as harmful if swallowed, and it causes skin and serious eye irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[12][13]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][14]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage temperature is 0-8 °C.[2]

References

- Process for producing cyanoacetic acid esters. (2012). Google Patents.

-

This compound | CAS#:13361-34-7 | Chemsrc. (2025). Retrieved from [Link]

-

This compound | C11H19NO2 | CID 96359 - PubChem. (n.d.). Retrieved from [Link]

- Process for the preparation of alkyl cyanoacetates. (1951). Google Patents.

- Process for preparing cyanoacetamide. (2001). Google Patents.

- Process for the manufacture of substituted 2-cyano cinnamic esters. (2008). Google Patents.

- Process for the manufacture of substituted 2-cyano cinnamic esters. (2010). Google Patents.

- Method for preparing cyanoacetic acid higher ester. (1997). Google Patents.

- Preparation of alkyl cyanoacetates. (1994). Google Patents.

-

This compound, 99% | 13361-34-7 - J&K Scientific LLC. (n.d.). Retrieved from [Link]

- Process for the preparation of 2-cyanoacetoxypropionic acid esters. (1994). Google Patents.

-

Ethyl cyanoacetate - Wikipedia. (n.d.). Retrieved from [Link]

- Preparation of cyanoacetic esters. (2000). Google Patents.

-

This compound, 500mL, Each - CP Lab Safety. (n.d.). Retrieved from [Link]

-

UNITED STATES PATENT OFFICE. (n.d.). Retrieved from [Link]

-

Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study - ResearchGate. (2025). Retrieved from [Link]

-

Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. (n.d.). Retrieved from [Link]

-

ethyl cyanoacetate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Cyanoacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

- Recovery of cyanoacetic acid from aqueous inorganic salt solutions thereof. (1944). Google Patents.

Sources

- 1. This compound | High-Purity Reagent | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]

- 4. US20100048937A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 5. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 6. US2553065A - Process for the preparation of alkyl cyanoacetates - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. This compound | CAS#:13361-34-7 | Chemsrc [chemsrc.com]

- 9. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound CAS#: 13361-34-7 [m.chemicalbook.com]

- 11. calpaclab.com [calpaclab.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. aksci.com [aksci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-Ethylhexyl Cyanoacetate in Organic Synthesis

Abstract

2-Ethylhexyl cyanoacetate (EHCA) stands as a cornerstone reagent in modern organic synthesis, prized for the versatile reactivity imparted by its unique molecular architecture. The convergence of a nitrile, an ester, and a sterically influential alkyl group around an active methylene core makes EHCA an indispensable building block for constructing complex molecular frameworks. This guide elucidates the fundamental mechanisms governing EHCA's reactivity, offering researchers and drug development professionals a detailed understanding of its role in key carbon-carbon bond-forming reactions. We will explore the causality behind its application in Knoevenagel condensations, Michael additions, and multicomponent reactions, supported by field-proven protocols and mechanistic diagrams to bridge theory with practice.

The Molecular Basis of this compound's Reactivity

The synthetic utility of this compound (CAS: 13361-34-7) originates from its active methylene group (-CH₂-). Positioned between two powerful electron-withdrawing groups—the nitrile (-C≡N) and the ester carbonyl (-C=O)—the α-protons of this methylene group exhibit significant acidity. This electronic arrangement facilitates deprotonation by even mild bases to form a resonance-stabilized carbanion.[1] This carbanion is the key nucleophilic species that drives the participation of EHCA in a wide array of synthetic transformations.

The 2-ethylhexyl ester group is not merely a passenger. Its branched, lipophilic nature confers enhanced solubility in organic solvents and increases the boiling point compared to smaller alkyl esters.[2] This improves handling characteristics and allows for a wider range of reaction conditions, a crucial consideration in both laboratory-scale research and industrial process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₉NO₂ | [3] |

| Molecular Weight | 197.27 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Density | ~0.975 g/mL at 25 °C | [3] |

| Boiling Point | 150 °C at 11 mm Hg | [3] |

| Refractive Index | n20/D ≈ 1.438 | [3] |

The Formation of the Nucleophilic Carbanion

The primary mechanistic event for EHCA is the base-mediated abstraction of an α-proton to generate a nucleophile. The choice of base is critical and dictates the concentration and reactivity of the resulting carbanion. Weak bases like amines (e.g., piperidine, triethylamine) or ammonium acetate are often sufficient, highlighting the pronounced acidity of the methylene protons.

Figure 1: Generation and resonance stabilization of the this compound carbanion.

Mechanism in Knoevenagel Condensation

The Knoevenagel condensation is arguably the most prominent application of EHCA, serving as a robust method for forming α,β-unsaturated systems.[2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, followed by dehydration.[4] EHCA is an ideal substrate for this transformation, particularly in the synthesis of cyanoacrylates, which are key intermediates in pharmaceuticals, adhesives, and UV filters like Octocrylene.[2][5]

Mechanistic Pathway

The reaction proceeds through a well-established, multi-step mechanism:

-

Carbanion Formation: A base abstracts a proton from EHCA to form the nucleophilic carbanion, as previously described.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a C-C bond and a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or solvent), yielding a β-hydroxy compound (an aldol-type adduct).

-

Dehydration: Under the reaction conditions, this β-hydroxy intermediate readily undergoes base-catalyzed dehydration, eliminating a molecule of water to form the final, thermodynamically stable α,β-unsaturated product.

Figure 2: Workflow of the Knoevenagel condensation mechanism involving EHCA.

Field-Proven Protocol: Synthesis of Octocrylene

The synthesis of the widely used UV filter Octocrylene (2-ethylhexyl 2-cyano-3,3-diphenylacrylate) is a quintessential example of a Knoevenagel condensation using EHCA. The following protocol is adapted from established industrial processes.[3][6][7]

Objective: To synthesize Octocrylene via the Knoevenagel condensation of this compound with benzophenone.

Table 2: Reagents and Conditions for Octocrylene Synthesis

| Reagent/Parameter | Molar Ratio / Value | Purpose / Rationale |

| Benzophenone | 1.0 | Electrophile (carbonyl source) |

| This compound | ~1.6 | Nucleophile (active methylene source); excess drives reaction completion. |

| Acetic Acid | Solvent / Co-catalyst | Provides a polar medium and facilitates proton transfer. |

| Ammonium Acetate | ~0.36 | Base catalyst; generates ammonia in situ to catalyze the condensation. |

| Temperature | 85-90 °C | Ensures sufficient reaction rate without significant side product formation. |

| Pressure | Reduced (400-420 mmHg) | Facilitates azeotropic removal of water, driving the equilibrium forward. |

Step-by-Step Methodology:

-

Charging the Reactor: To a suitable four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap (or equivalent for azeotropic distillation), charge benzophenone (1.0 eq), this compound (1.6 eq), acetic acid, and ammonium acetate (0.36 eq).[3]

-

Reaction Execution: Begin stirring and heat the mixture to 85-90 °C under reduced pressure (approx. 400-420 mmHg).[3] The causality here is twofold: the temperature provides the activation energy, while the reduced pressure lowers the boiling point of the water/acetic acid azeotrope, efficiently removing the water formed during the condensation and preventing the reverse reaction.

-

Monitoring and Completion: Monitor the reaction progress via a suitable analytical method (e.g., GC or HPLC) until the concentration of benzophenone remains constant. This is a self-validating endpoint, indicating the reaction has reached completion under the set conditions.[3]

-

Work-up and Purification:

Mechanism in Michael Addition

EHCA is an excellent "Michael donor" in the Michael (or conjugate) addition reaction.[8][9] This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a "Michael acceptor."[10] It is a powerful and thermodynamically controlled method for forming C-C bonds, creating 1,5-dicarbonyl or related structures.[1][8]

Mechanistic Pathway

-

Enolate Formation: A base deprotonates EHCA to form the resonance-stabilized enolate. For Michael additions, a slightly stronger base (e.g., sodium ethoxide) may be used to generate a sufficient concentration of the nucleophile.

-

Conjugate Addition: The EHCA enolate attacks the β-carbon of the Michael acceptor. This position is electrophilic due to conjugation with the electron-withdrawing group. The attack results in the formation of a new C-C bond and a new enolate intermediate.[1]

-

Protonation: The resulting enolate is protonated by the solvent or during an acidic workup step to yield the final 1,4-adduct.[1]

Figure 3: Key steps in the Michael addition of EHCA to an α,β-unsaturated ketone.

Role in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.[11][12] Cyanoacetic acid derivatives like EHCA are frequent participants in these reactions, often initiating a cascade of bond-forming events.[13]

The Gewald Aminothiophene Synthesis

A classic example is the Gewald reaction, which produces highly substituted 2-aminothiophenes.[4][14] These heterocycles are prevalent in medicinal chemistry and materials science.[15]

General Reaction: A ketone/aldehyde, an α-cyanoester (like EHCA), and elemental sulfur condense in the presence of a base.[14]

Mechanistic Role of EHCA:

-

Knoevenagel Condensation: The reaction typically begins with an in-situ Knoevenagel condensation between the carbonyl compound and EHCA to form an α,β-unsaturated cyanoacrylate intermediate.[4]

-

Michael Addition of Sulfur: A sulfur nucleophile (formed from elemental sulfur and the base) undergoes a Michael addition to the electron-deficient double bond of the intermediate.

-

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[4]

The use of EHCA provides a stable and reactive source of the activated nitrile, while the 2-ethylhexyl group can be used to tune the solubility and physical properties of the final thiophene product. A four-component variation can also be employed where an amine is added, which first reacts with EHCA to form a cyanoacetamide that then participates in the Gewald cyclocondensation.[16]

Figure 4: Logical workflow for the Gewald multicomponent reaction featuring EHCA.

Conclusion

This compound's mechanism of action is fundamentally rooted in the acidity of its α-protons, enabling the formation of a potent, resonance-stabilized carbanion. This nucleophilic character is expertly harnessed in cornerstone organic reactions, including the Knoevenagel condensation for alkene synthesis, the Michael addition for conjugate C-C bond formation, and various multicomponent reactions for the efficient assembly of complex heterocycles. The choice of catalyst and reaction conditions allows precise control over these pathways. Furthermore, the 2-ethylhexyl moiety provides significant practical advantages in solubility and handling, solidifying EHCA's role as a versatile and indispensable tool for researchers in drug discovery and chemical synthesis. A thorough understanding of these core mechanisms is paramount for leveraging this reagent to its full potential in the development of novel molecules.

References

-

Mobarakeh, N. S., et al. (n.d.). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkat USA. Retrieved from [Link]

-

Perdih, F., & Krbavčič, A. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Retrieved from [Link]

-

Polonini, H. C., et al. (2014). Synthesis and evaluation of octocrylene-inspired compounds for UV-filter activity. Química Nova, 37(5), 819-823. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Polonini, H., et al. (2014). Synthesis and evaluation of octocrylene-inspired compounds for UV-filter activity. Química Nova. Retrieved from [Link]

-

Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. Retrieved from [Link]

- Google Patents. (n.d.). CN101492394B - Preparation method of octocrilene.

-

Polonini, H. C., et al. (2014). Synthesis and evaluation of octocrylene-inspired compounds for UV-filter activity. ResearchGate. Retrieved from [Link]

-

Homi Bhabha National Institute. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 1.2 Multicomponent reactions. Retrieved from [Link]

- Google Patents. (n.d.). WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.

-

Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Developments on Five-Component Reactions. PMC. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyanoacetamide Multicomponent Reaction (I): Parallel Synthesis Of Cyanoacetamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. scielo.br [scielo.br]

- 3. Octocrylene synthesis - chemicalbook [chemicalbook.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. [PDF] Synthesis and evaluation of octocrylene-inspired compounds for UV-filter activity | Semantic Scholar [semanticscholar.org]

- 6. CN101492394B - Preparation method of octocrilene - Google Patents [patents.google.com]

- 7. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters - Google Patents [patents.google.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Michael Addition [organic-chemistry.org]

- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. researchgate.net [researchgate.net]

- 14. jk-sci.com [jk-sci.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. arkat-usa.org [arkat-usa.org]

Spectroscopic data of 2-Ethylhexyl cyanoacetate (NMR, IR, Mass Spec)

An In-depth Technical Guide for Scientists

A Comprehensive Spectroscopic Analysis of 2-Ethylhexyl Cyanoacetate

Introduction

This compound (CAS: 13361-34-7, Molecular Formula: C₁₁H₁₉NO₂) is a versatile specialty chemical widely utilized as a reactive intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a nitrile, an ester, and a chiral 2-ethylhexyl group, makes it a valuable building block. Furthermore, its properties as a plasticizer and its utility in cosmetic formulations to enhance stability underscore its industrial significance.[1]

Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides an in-depth analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the causal interpretation of the spectral features, providing researchers with a robust framework for compound identification and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H (proton) and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for the preparation and analysis of an NMR sample of this compound. The choice of solvent and instrument parameters is critical for obtaining high-quality data.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a standard 5 mm NMR tube.

-

Solvent Choice Rationale: CDCl₃ is a common choice due to its excellent dissolving power for moderately polar organic compounds and its single deuterium lock signal, which does not interfere with the analyte's proton signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution, which is crucial for interpreting the complex multiplets of the alkyl chain.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of the ¹³C isotope. A spectral width of ~200 ppm is standard for observing all carbon environments.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a quantitative map of the different proton environments in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning the structure.

| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-a | ~4.13 | Doublet of Doublets (dd) | 2H |

| H-b | 3.49 | Singlet (s) | 2H |

| H-c | ~1.63 | Multiplet (m) | 1H |

| H-d, H-e, H-f | ~1.3-1.4 | Multiplet (m) | 8H |

| H-g, H-h | ~0.90 | Triplet (t) | 6H |

Note: Data compiled from available sources.[2][3] Actual chemical shifts and multiplicities can vary slightly based on solvent and instrument frequency.

Interpretation and Causality:

-

Signal H-b (3.49 ppm): This singlet corresponds to the two protons on the carbon between the nitrile (C≡N) and carbonyl (C=O) groups. These groups are strongly electron-withdrawing, deshielding the protons and shifting them significantly downfield. The absence of adjacent protons results in a singlet.

-

Signal H-a (~4.13 ppm): These two protons are on the carbon directly attached to the ester oxygen. The electronegative oxygen deshields these protons, placing them downfield. They are adjacent to the chiral proton (H-c), which splits them into a doublet. Since the two H-a protons are diastereotopic (due to the adjacent chiral center), they exhibit slightly different chemical shifts and split each other, often resulting in a complex multiplet best described as a doublet of doublets.[2][3]

-

Alkyl Chain Signals (H-c, H-d, e, f, g, h): The remaining signals in the upfield region (~0.9-1.7 ppm) correspond to the 2-ethylhexyl group. The significant overlap of the methylene (CH₂) signals (H-d, e, f) creates a complex multiplet. The terminal methyl (CH₃) protons (H-g, h) are the most shielded and appear as overlapping triplets around 0.90 ppm due to splitting by their adjacent CH₂ groups.

Workflow: Proton Signal Assignment

Caption: Logical flow for assigning ¹H NMR signals based on chemical environment.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

| Assignment | Chemical Shift (δ) ppm |

| C=O (Ester) | ~165.6 |

| C≡N (Nitrile) | ~116.2 |

| O-C H₂ | ~62.3 |

| Alkyl C H | ~40-46 |

| Alkyl C H₂ | ~21-30 |

| C H₃ | ~8-14 |

Note: Data compiled from available sources.[4] Precise shifts can vary.

Interpretation and Causality:

-

Carbonyl Carbon (~165.6 ppm): The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two attached oxygen atoms, placing it furthest downfield.[4]

-

Nitrile Carbon (~116.2 ppm): The carbon of the cyano group appears in the characteristic region for nitriles.[4]

-

Ester Methylene Carbon (~62.3 ppm): The O-CH₂ carbon is shifted downfield due to its direct attachment to the electronegative oxygen atom.[4]

-

Alkyl Carbons (8-46 ppm): The remaining signals correspond to the eight carbons of the 2-ethylhexyl group, appearing in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common technique for liquid samples that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR arm to bring the sample into firm contact with the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.

IR Spectrum Analysis

The IR spectrum of this compound is dominated by absorptions from its three key functional regions: the nitrile, the ester, and the alkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2972 - 2884 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~2247 | C≡N Stretch | Nitrile |

| ~1742 | C=O Stretch | Ester |

| ~1465 | C-H Bend | Alkyl (CH₂, CH₃) |

Note: Data compiled from available sources.[4]

Interpretation and Causality:

-

C≡N Stretch (~2247 cm⁻¹): A sharp, medium-intensity peak in this region is a definitive indicator of the nitrile functional group.[4] The triple bond's high force constant results in a high-frequency vibration.

-

C=O Stretch (~1742 cm⁻¹): A strong, sharp absorption here is characteristic of the carbonyl group in an aliphatic ester.[4] Its high intensity is due to the large change in dipole moment during the stretching vibration.

-

C-H Stretches (2972-2884 cm⁻¹): These strong, sharp peaks just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds in the extensive alkyl chain.[4]

Diagram: Functional Group Correlation in IR Spectroscopy

Caption: Correlation of molecular functional groups to their IR absorption frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound, providing separation from impurities before mass analysis.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent like ethyl acetate or hexane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC system equipped with a suitable capillary column (e.g., DB-5ms). A temperature program is used to separate components based on their boiling points.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that induces reproducible fragmentation.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio and detected.

Mass Spectrum Analysis

The EI mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint. The molecular weight of this compound is 197.27 g/mol .[5][6]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 197 | Low | [M]⁺ (Molecular Ion) |

| 112 | Moderate | [M - C₈H₁₇]⁺ or [CH₂(CN)COOCH₂]⁺ |

| 85 | High | [CH₂(CN)C=O]⁺ |

| 70 | High | [CH₂=CHC(O)CH₃]⁺ |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ (Butyl cation) |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Note: Fragmentation data compiled and interpreted from available sources.[3]

Interpretation and Causality:

-

Molecular Ion ([M]⁺, m/z 197): The peak corresponding to the intact molecule is expected but may be weak or absent in EI-MS due to extensive fragmentation. Its presence confirms the molecular weight.

-

Base Peak (m/z 57): The most intense peak (base peak) at m/z 57 is characteristic of the stable tertiary butyl cation, [C₄H₉]⁺, formed from the fragmentation of the 2-ethylhexyl side chain.[3]

-

Alpha-Cleavage: A common fragmentation pathway for esters is cleavage at the C-O bond, leading to the loss of the alkoxy group. Loss of the 2-ethylhexyloxy radical (•OC₈H₁₇) would yield the acylium ion [NCCH₂CO]⁺ at m/z 68.

-

McLafferty Rearrangement: Esters with sufficiently long alkyl chains can undergo a McLafferty rearrangement, which would result in a fragment at m/z 112, corresponding to the enol form of the cyanoacetic acid.

-

Side Chain Fragmentation: The series of peaks at m/z 41, 55, and 70 are characteristic fragments arising from the breakdown of the C₈H₁₇ alkyl group.[3]

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key nitrile and ester functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns derived from the ester and the 2-ethylhexyl side chain. This comprehensive spectroscopic profile serves as a reliable reference for researchers and quality control professionals working with this important chemical intermediate.

References

-

PubChem. This compound | C11H19NO2 | CID 96359. [Link]

-

The Royal Society of Chemistry. Supporting Information for an article. [Link]

-

SIELC Technologies. This compound. [Link]

- Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (13361-34-7) 1H NMR spectrum [chemicalbook.com]

- 3. This compound (13361-34-7) MS spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. This compound | C11H19NO2 | CID 96359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

Solubility and Stability of 2-Ethylhexyl Cyanoacetate in Common Solvents

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Ethylhexyl cyanoacetate (EHCA) is a versatile chemical intermediate recognized for its utility in diverse industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, adhesives, and polymers.[1][2] Its performance and reaction efficiency are intrinsically linked to its solubility and chemical stability in various solvent systems. This technical guide provides a comprehensive overview of the solubility profile and stability characteristics of EHCA. We delve into its behavior in a range of common organic solvents and aqueous media, explore its degradation pathways under hydrolytic, thermal, and photolytic stress, and present detailed, field-proven experimental protocols for determining thermodynamic solubility and assessing chemical stability. This document is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to optimize reaction conditions, ensure product integrity, and predict the long-term behavior of EHCA in their specific applications.

Introduction to this compound (EHCA)

This compound (CAS No: 13361-34-7) is an ester of cyanoacetic acid and 2-ethylhexanol.[1] Its molecular structure, featuring an activated methylene group positioned between an electron-withdrawing cyano group and a carbonyl group, makes it a highly valuable precursor in organic synthesis, particularly for Knoevenagel condensation reactions.[2] The branched, eight-carbon 2-ethylhexyl chain imparts significant lipophilicity, which enhances its solubility in organic solvents and polymers while lowering its volatility compared to shorter-chain analogs.[2] These properties are critical for its use as a plasticizer, a reactive intermediate for creating α,β-unsaturated nitriles, and a building block for complex molecular architectures in drug discovery and materials science.[1][2] Understanding the solubility and stability of EHCA is paramount for controlling reaction kinetics, maximizing yields, and ensuring the shelf-life of formulations.

Solubility Profile of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its utility in solution-based applications. The lipophilic 2-ethylhexyl moiety in EHCA is the primary determinant of its solubility characteristics.

Qualitative Solubility in Common Organic Solvents

EHCA exhibits excellent compatibility with a wide array of organic solvents. Its solubility can be generally categorized based on solvent polarity. Drawing parallels from structurally similar esters like hexyl 2-cyanoacetate, a clear trend emerges.[3] EHCA is highly soluble in non-polar and moderately polar organic solvents, a characteristic conferred by its long alkyl chain.[2][3]

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Hydrocarbons | Hexane, Toluene, Heptane | High | Non-polar "like-dissolves-like" interactions with the ethylhexyl group. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | Favorable interactions with the ester and nitrile groups. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Good compatibility with both the alkyl chain and polar functional groups. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Strong dipole-dipole interactions with the polar functional groups. |

| Esters | Ethyl Acetate, Butyl Acetate | High | Excellent miscibility due to structural similarity. |

| Alcohols | Ethanol, Methanol, Isopropanol | Moderate to High | The polarity of the hydroxyl group is offset by hydrogen bonding capability.[3] |

Aqueous Solubility

Consistent with its chemical structure, which includes a significant hydrophobic alkyl chain, this compound is poorly soluble to insoluble in water.[3][4] This low aqueous solubility is a critical factor in biphasic reaction systems and purification processes such as solvent extraction.

Chemical Stability of this compound

The stability of EHCA is influenced by environmental factors such as pH, temperature, and light. The primary degradation pathway of concern is the hydrolysis of the ester linkage.

Hydrolytic Stability

Hydrolysis is the most significant abiotic degradation mechanism for EHCA in aqueous environments.[2] The reaction involves the cleavage of the ester bond, yielding 2-ethylhexanol and cyanoacetic acid. The rate and extent of this degradation are highly dependent on pH.

-

Alkaline Conditions (pH > 9): EHCA is highly susceptible to base-catalyzed hydrolysis. The reaction is prominent under alkaline conditions, leading to the rapid formation of its degradation products.[2]

-

Neutral Conditions (pH ≈ 7): Hydrolysis proceeds at a much slower rate compared to alkaline conditions.

-

Acidic Conditions (pH < 3): The compound exhibits significantly greater stability with minimal degradation observed.[2] While acid can catalyze ester hydrolysis, the reaction is much slower than base-catalyzed hydrolysis. It is also noted that under certain acidic conditions, the primary degradant, cyanoacetic acid, can further hydrolyze to malonic acid.[2]

Thermal Stability

Photostability

Cyanoacrylate-based materials are known to undergo photodegradation upon exposure to UV radiation.[7] The absorption of UV light can induce molecular changes, leading to discoloration and loss of material integrity. Therefore, to ensure long-term stability and purity, EHCA should be stored in light-protected containers, especially if intended for applications where color and purity are critical quality attributes.

Experimental Methodologies

To provide actionable guidance for researchers, this section details the standard protocols for evaluating the solubility and stability of EHCA.

Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining the equilibrium solubility of a compound in a given solvent.[8][9] It is a robust and reliable technique that measures the concentration of a saturated solution in thermodynamic equilibrium with an excess of the solid solute.

Causality and Rationale: The core principle is to allow a compound to dissolve in a solvent until the solution is saturated and equilibrium is established between the dissolved and undissolved states.[9] Using an excess of the compound ensures that saturation is achieved.[10] Agitation facilitates the dissolution process, while a prolonged incubation period (e.g., 24-72 hours) ensures that the system reaches thermodynamic equilibrium.[9][10] Sampling at multiple time points serves as a self-validating check to confirm that equilibrium has indeed been reached.[9]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., buffered aqueous solution, organic solvent) in a sealed, inert container (e.g., glass vial or flask). The excess is critical to ensure a solid phase remains at equilibrium.[8]

-

Equilibration: Place the sealed container in a constant-temperature environment (e.g., an orbital shaker with temperature control set to 25°C or 37°C). Agitate the suspension at a consistent speed (e.g., 300 RPM) for a predetermined period.[10]

-

Equilibrium Confirmation: To ensure equilibrium is reached, take samples at multiple time points (e.g., 24 hours and 48 hours).[9]

-

Phase Separation: After the equilibration period, stop the agitation and allow the suspension to settle at the same constant temperature. Separate the undissolved solute from the saturated solution. This is a critical step and can be achieved by:

-

Quantification: Carefully collect the clear supernatant or filtrate. Dilute it as necessary with an appropriate solvent to fall within the linear range of the analytical method.[9] Analyze the concentration of EHCA using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The measured concentration represents the thermodynamic solubility of EHCA in that solvent at the specified temperature. If samples from different time points yield equivalent results (e.g., <5% difference), equilibrium is confirmed.[9]

Diagram 1: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Protocol for Assessing Chemical Stability: The Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure used to quantify the decrease in the concentration of an active pharmaceutical ingredient (API) or key compound over time.[12] It must be able to separate, detect, and quantify the parent compound in the presence of its degradation products and any other potential impurities.[12][13]

Causality and Rationale: The foundation of this protocol is forced degradation, or stress testing.[13] By intentionally subjecting EHCA to harsh conditions (e.g., strong acid, strong base, oxidation, heat, UV light), we generate its potential degradation products.[14] The subsequent development of an HPLC method that can resolve the parent EHCA peak from all these degradant peaks proves the method's specificity.[15] Once validated, this method can be used in long-term stability studies to accurately measure the concentration of EHCA over time without interference, providing trustworthy data on its shelf-life.[12]

Step-by-Step Protocol:

-

Forced Degradation Studies: Prepare solutions of EHCA in a suitable solvent and expose them to a variety of stress conditions to generate degradation products:

-

Acid Hydrolysis: Treat with 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid or solution sample to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or visible light as per ICH guidelines.

-

For each condition, a control sample (unstressed) should be prepared and analyzed alongside.

-

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact EHCA from all process-related impurities and the degradation products generated in Step 1. Key parameters to optimize include:

-

Column: A C18 or C8 column is typically a good starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all peaks.[14]

-

Detection: Use a photodiode array (PDA) detector to monitor at a wavelength where EHCA has significant absorbance (e.g., ~275 nm) and to check for peak purity.[14]

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines to ensure it is fit for purpose. The validation should include:

-

Specificity: Demonstrate that the method can unequivocally assess EHCA in the presence of its degradants. This is primarily achieved through the forced degradation study.[13]

-